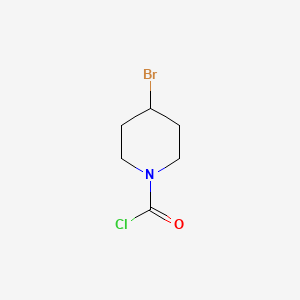![molecular formula C18H13NOS3 B2850843 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034231-63-3](/img/structure/B2850843.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound featuring multiple thiophene rings and a benzo[b]thiophene moiety
Mechanism of Action
Target of Action
The compound N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide, also known as N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide, is primarily targeted towards fungal phytopathogens . These pathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, pose a significant threat to human health, food safety, and agriculture .
Mode of Action
It is known that the compound exhibits fungicidal activities . The compound’s interaction with its targets likely involves the inhibition of essential biological processes within the fungal cells, leading to their death .
Biochemical Pathways
Given its fungicidal activity, it can be inferred that it disrupts essential biochemical pathways in fungal cells, leading to their death .
Pharmacokinetics
Its fungicidal activity suggests that it is bioavailable and can reach its target sites effectively .
Result of Action
The compound exhibits excellent fungicidal activities. For instance, it has been shown to be effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . The compound’s action results in the death of the fungal cells, thereby controlling the spread of the disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of thiophene derivatives. The resulting intermediates are then further reacted with benzo[b]thiophene-2-carboxylic acid derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Comparison with Similar Compounds
Thiophene derivatives
Benzo[b]thiophene derivatives
Thiophene-based heterocycles
Uniqueness: N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of thiophene rings and benzo[b]thiophene moiety. This structural complexity may confer distinct chemical and biological properties compared to simpler thiophene derivatives.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS3/c20-18(16-10-12-4-1-2-5-14(12)23-16)19-17(13-7-9-21-11-13)15-6-3-8-22-15/h1-11,17H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEFPZOVPAUWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate](/img/structure/B2850760.png)



![N-CYCLOHEXYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2850767.png)
![N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide](/img/structure/B2850769.png)
![7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2850770.png)
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850771.png)
![2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2850773.png)
![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2850777.png)
![(2S,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2850779.png)


